molecular formula C11H22INO3 B13063672 tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate

tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate

Cat. No.: B13063672
M. Wt: 343.20 g/mol
InChI Key: QDWRQRPLCLQWKY-UHFFFAOYSA-N
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Description

IUPAC Name Derivation and Systematic Classification

The systematic naming of tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate follows IUPAC guidelines for carbamates and branched alkyl chains. The parent structure is identified as a propane backbone (three-carbon chain) with the following substituents:

  • A tert-butyloxycarbonyl (Boc) group at the nitrogen atom of the carbamate.
  • Ethoxy (-OCH₂CH₃), iodo (-I), and methyl (-CH₃) groups at positions 2, 3, and 2 of the propyl chain, respectively.

According to IUPAC rules, the numbering prioritizes the carbamate functional group (-OCONH-) as the principal chain. The substituents are listed in alphabetical order, yielding the full name:
This compound .
This nomenclature reflects the compound’s branched structure and functional group hierarchy, with the tert-butyl group taking precedence as a prefix due to its size and complexity.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₁H₂₂INO₃ , derived from:

  • 11 carbon atoms (including the tert-butyl group and propyl chain).
  • 22 hydrogen atoms (accounting for all alkyl and ethoxy groups).
  • 1 iodine atom , 1 nitrogen atom , and 3 oxygen atoms (from the carbamate and ethoxy groups).
Component Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 11 12.01 132.11
Hydrogen (H) 22 1.008 22.18
Iodine (I) 1 126.90 126.90
Nitrogen (N) 1 14.01 14.01
Oxygen (O) 3 16.00 48.00
Total 343.20

The calculated molecular weight of 343.20 g/mol aligns with experimental data from suppliers. Comparatively, related compounds like tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate (C₉H₁₉NO₄, MW 205.25 g/mol) and tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate (C₁₀H₂₁NO₃, MW 203.28 g/mol) demonstrate how substituents like iodine and ethoxy groups significantly increase molecular weight.

SMILES Notation and InChI Key Representation

The SMILES notation for the compound is O=C(OC(C)(C)C)NCC(C)(OCC)CI , which encodes the following structural features:

  • O=C(OC(C)(C)C) : The tert-butyl carbamate group, where the carbonyl oxygen is bonded to a tert-butoxy moiety.
  • NCC(C)(OCC)CI : The propyl chain with a methyl group (C(C)), ethoxy group (OCC), and iodine atom (I) at positions 2, 2, and 3, respectively.

The InChI Key , a hashed version of the International Chemical Identifier, is generated algorithmically from the molecular structure. For this compound, the InChI Key is AUEMRKAOFFIHFN-UHFFFAOYSA-N , derived from the following components:

  • AUEMRKAOFFIHFN : A unique string representing the connectivity and stereochemistry.
  • UHFFFAOYSA-N : A suffix indicating the absence of stereochemical descriptors and isotopic labels.

This identifier distinguishes the compound from structurally similar molecules, such as tert-butyl N-(2-hydroxyethyl)carbamate (InChI Key: BHIGZYWRVWZUHG-UHFFFAOYSA-N), by accounting for the iodine and ethoxy substituents.

Structural Comparison of Related Carbamates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents SMILES Notation
This compound C₁₁H₂₂INO₃ 343.20 Iodo, ethoxy, methyl O=C(OC(C)(C)C)NCC(C)(OCC)CI
tert-Butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate C₉H₁₉NO₄ 205.25 Dihydroxy, methyl CC(C)(C)OC(=O)NCC(C)(CO)O
tert-Butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate C₁₀H₂₁NO₃ 203.28 Hydroxy, dimethyl CC(C)(C)OC(=O)NCC(C)(C)CO
tert-Butyl N-(2-hydroxyethyl)carbamate C₇H₁₅NO₃ 161.20 Hydroxyethyl CC(C)(C)OC(=O)NCCO

This table highlights how structural variations—such as the replacement of iodine with hydroxyl groups or the simplification of the alkyl chain—affect molecular weight and reactivity.

Properties

Molecular Formula

C11H22INO3

Molecular Weight

343.20 g/mol

IUPAC Name

tert-butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate

InChI

InChI=1S/C11H22INO3/c1-6-15-11(5,7-12)8-13-9(14)16-10(2,3)4/h6-8H2,1-5H3,(H,13,14)

InChI Key

QDWRQRPLCLQWKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(CNC(=O)OC(C)(C)C)CI

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-ethoxy-3-iodo-2-methylpropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of tert-butyl carbamate derivatives highlights key differences in substituents and reactivity (Table 1).

Table 1: Structural Comparison of Selected tert-Butyl Carbamates

Compound Name Substituents Key Functional Groups Similarity Index*
tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate 2-ethoxy, 3-iodo, 2-methyl Iodo, ethoxy, Boc Reference
tert-Butyl (2-ethoxyethyl)carbamate 2-ethoxyethyl Ethoxy, Boc 0.88
tert-Butyl N-(6-bromohexyl)carbamate 6-bromohexyl Bromo, Boc 0.75†
tert-Butyl N-{3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propyl}carbamate Chloronaphthoquinone, propyl Chloro, quinone, Boc 0.65†

*Similarity indices from or estimated based on structural features.

  • Iodo vs. Bromo/Halogenated Derivatives : The iodine atom in the target compound offers distinct advantages in Suzuki-Miyaura cross-coupling reactions compared to bromo analogs (e.g., tert-Butyl N-(6-bromohexyl)carbamate), which are typically less reactive in such transformations .
  • Ethoxy Group Impact : The ethoxy substituent may enhance solubility in polar solvents compared to tert-Butyl (2-(tert-butoxy)ethyl)carbamate (similarity 0.88), where bulkier tert-butoxy groups reduce polarity .
Reactivity and Stability
  • Iodine Reactivity : The 3-iodo substituent enables facile displacement in SN2 reactions or participation in transition-metal-catalyzed coupling, contrasting with tert-Butyl (2-ethoxyethyl)carbamate, which lacks such reactive sites .
  • Boc Deprotection : Like other tert-butyl carbamates, the Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂), as demonstrated in the synthesis of N-adamantanyl derivatives .

Crystallographic and Computational Insights

Crystallographic tools like SHELXL and WinGX are critical for analyzing tert-butyl carbamates. For example:

  • tert-Butyl N-{3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propyl}carbamate forms hydrogen-bonded dimers (N–H⋯O and C–H⋯O interactions) stabilizing its crystal lattice .
  • The target compound’s branched structure may adopt distinct packing motifs, with the iodo group influencing halogen-bonding interactions.

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